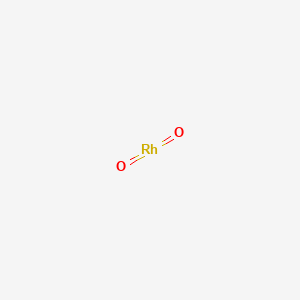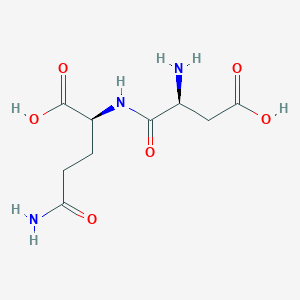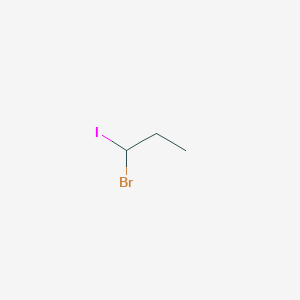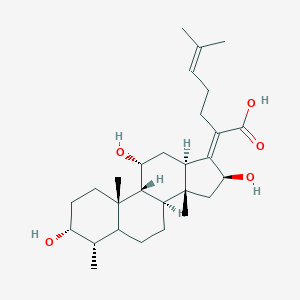
16-O-Deacetylfusidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-O-Deacetylfusidic acid, also known as 16-ODA, is a natural triterpenoid compound that is derived from the fungus Fusidium coccineum. It is a bioactive compound that has been found to possess various pharmacological properties, including anti-inflammatory, anti-tumor, and antibacterial activities. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of 16-ODA in scientific research.
Mécanisme D'action
The mechanism of action of 16-O-Deacetylfusidic acid is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. 16-O-Deacetylfusidic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
16-O-Deacetylfusidic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. 16-O-Deacetylfusidic acid has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 16-O-Deacetylfusidic acid has been shown to have antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 16-O-Deacetylfusidic acid in lab experiments is its wide range of pharmacological properties. It can be used in various assays to study inflammation, tumor growth, and bacterial activity. Additionally, 16-O-Deacetylfusidic acid is a natural compound, which makes it a safer alternative to synthetic compounds. However, one of the limitations of using 16-O-Deacetylfusidic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research involving 16-O-Deacetylfusidic acid. One potential area of research is the development of new anti-inflammatory drugs based on 16-O-Deacetylfusidic acid. Another potential area of research is the development of new cancer therapies based on 16-O-Deacetylfusidic acid. Additionally, there is potential for the development of new antibiotics based on 16-O-Deacetylfusidic acid. Further research is needed to fully understand the mechanism of action of 16-O-Deacetylfusidic acid and its potential applications in scientific research.
Conclusion
In conclusion, 16-O-Deacetylfusidic acid is a natural triterpenoid compound that possesses various pharmacological properties, including anti-inflammatory, anti-tumor, and antibacterial activities. It can be synthesized through various methods and has potential applications in scientific research. Further research is needed to fully understand the mechanism of action of 16-O-Deacetylfusidic acid and its potential applications in the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 16-O-Deacetylfusidic acid can be achieved through various methods, including extraction from the natural source, chemical synthesis, and biotransformation. One of the most common methods of synthesis is the extraction of 16-O-Deacetylfusidic acid from the fermentation broth of Fusidium coccineum. Chemical synthesis involves the use of various chemical reagents and catalysts to produce 16-O-Deacetylfusidic acid. Biotransformation involves the use of microorganisms to transform precursor compounds into 16-O-Deacetylfusidic acid.
Applications De Recherche Scientifique
16-O-Deacetylfusidic acid has been found to possess various pharmacological properties that make it a potential candidate for scientific research. It has been shown to have anti-inflammatory effects, which makes it useful in the treatment of inflammatory diseases such as arthritis. 16-O-Deacetylfusidic acid has also been found to have anti-tumor activity, making it a potential candidate for cancer therapy. Additionally, 16-O-Deacetylfusidic acid has antibacterial properties, which make it useful in the development of new antibiotics.
Propriétés
Numéro CAS |
13090-91-0 |
|---|---|
Nom du produit |
16-O-Deacetylfusidic acid |
Formule moléculaire |
C28H44O5 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
(2Z)-6-methyl-2-[(3R,4S,8S,9R,10S,11R,13R,14R,16S)-3,11,16-trihydroxy-4,10,14-trimethyl-1,2,3,4,5,6,7,8,9,11,12,13,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid |
InChI |
InChI=1S/C28H44O5/c1-15(2)7-6-8-17(26(32)33)24-20-13-22(30)25-19(28(20,5)14-23(24)31)10-9-18-16(3)21(29)11-12-27(18,25)4/h7,16,18-23,25,29-31H,6,8-14H2,1-5H3,(H,32,33)/b24-17-/t16-,18?,19-,20-,21+,22+,23-,25-,27-,28+/m0/s1 |
Clé InChI |
FOZPAEYUVIMFOE-MZQWSZLHSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@H]3[C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)O)C)O)C)O |
SMILES |
CC1C2CCC3C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O |
SMILES canonique |
CC1C2CCC3C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O |
Synonymes |
16-O-16-epideacetylfusidic acid 16-O-deacetylfusidic acid 16-O-deacetylfusidic acid, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16alpha)-isomer 16-O-deacetylfusidic acid, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16alpha, 17Z)-isomer 16-O-deacetylfusidic acid, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16beta)-isomer 16-O-deacetylfusidic acid, monosodium salt, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16alpha,17Z)-isomer 16-O-deacetylfusidic acid, monosodium salt, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16beta,17Z)-isomer 16-O-desacetylfusidic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




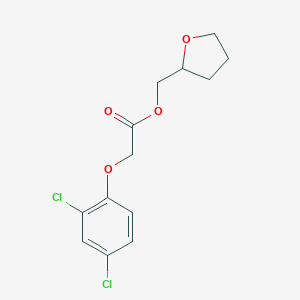
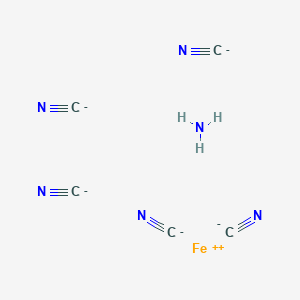
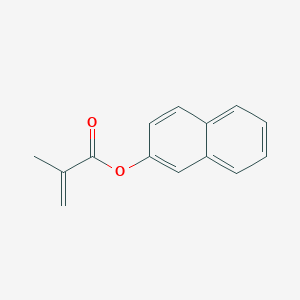
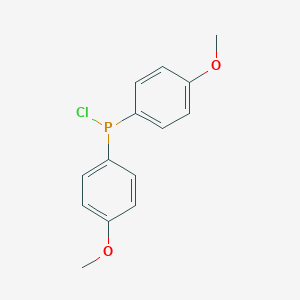
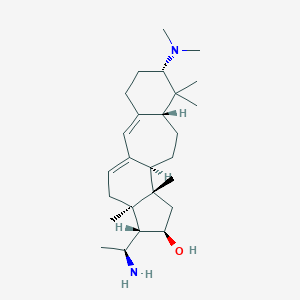
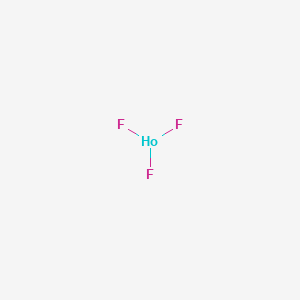
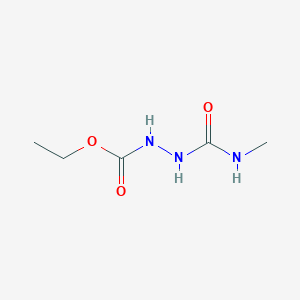
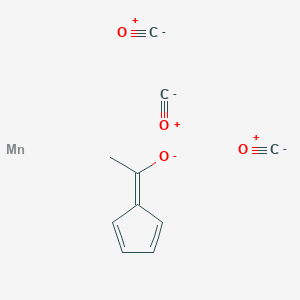
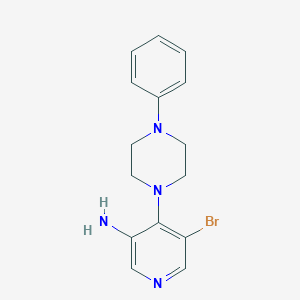
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)
